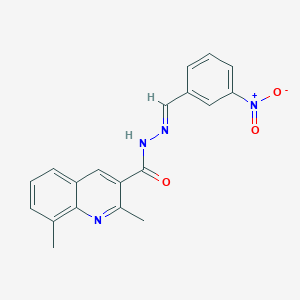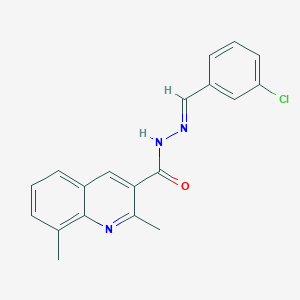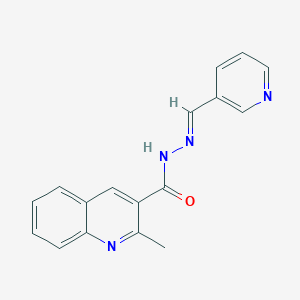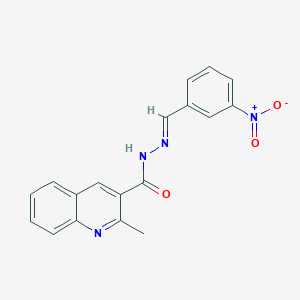![molecular formula C20H18N2O3S B306801 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B306801.png)
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid, also known as ITMB, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a thiazolidinone derivative that possesses a benzimidazole moiety and has been synthesized through a multi-step process.
Wirkmechanismus
The mechanism of action of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is not fully understood. However, it has been suggested that it exerts its anticancer effects by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of antioxidant enzymes in vivo. It has also been shown to inhibit the activity of certain enzymes involved in the development of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It also exhibits significant anticancer effects at relatively low concentrations. However, its solubility in water is limited, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
Several future directions for research on 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can be identified. These include the investigation of its potential use as a therapeutic agent for various types of cancer, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, the potential use of this compound in combination with other anticancer agents should be explored.
Synthesemethoden
The synthesis of 4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and thiosemicarbazide in ethanol. The resulting product is then subjected to a series of reactions that involve reduction, cyclization, and condensation to obtain this compound. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
4-{[3-Isopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Eigenschaften
Molekularformel |
C20H18N2O3S |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
4-[(E)-(4-oxo-2-phenylimino-3-propan-2-yl-1,3-thiazolidin-5-ylidene)methyl]benzoic acid |
InChI |
InChI=1S/C20H18N2O3S/c1-13(2)22-18(23)17(12-14-8-10-15(11-9-14)19(24)25)26-20(22)21-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25)/b17-12+,21-20? |
InChI-Schlüssel |
CVGFQPNVJZOWJN-DBOKLQOQSA-N |
Isomerische SMILES |
CC(C)N1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)O)/SC1=NC3=CC=CC=C3 |
SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)N1C(=O)C(=CC2=CC=C(C=C2)C(=O)O)SC1=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,8-dimethyl-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306719.png)

![N'-[(2-methoxy-1-naphthyl)methylene]-2,8-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306721.png)


![2,8-dimethyl-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]quinoline-3-carbohydrazide](/img/structure/B306726.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-methyl-3-quinolinecarbohydrazide](/img/structure/B306729.png)
![N'-[(E)-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]methyl]-2-methylquinoline-3-carbohydrazide](/img/structure/B306731.png)

![4-[(E)-{2-[(2-methylquinolin-3-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B306734.png)


